Phenol, 2-[(2-methyl-2-propenyl)oxy]-

Catalog No.
S9064105
CAS No.
4790-71-0
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
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Phenol, 2-[(2-methyl-2-propenyl)oxy]-

CAS Number

4790-71-0

Product Name

Phenol, 2-[(2-methyl-2-propenyl)oxy]-

IUPAC Name

2-(2-methylprop-2-enoxy)phenol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,11H,1,7H2,2H3

InChI Key

AAXBKJXGVXNSHI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=CC=C1O

Phenol, 2-[(2-methyl-2-propenyl)oxy]- is an organic compound with the molecular formula C10H12O2 and a CAS number of 4790-71-0. This compound features a phenolic structure where a 2-methyl-2-propenyl group is attached via an ether linkage. It is characterized by its unique chemical properties, including a boiling point ranging from 78.5 to 83 °C at a pressure of 0.55 Torr and a predicted density of approximately 1.050 g/cm³ . The compound is classified under various chemical categories, including phenols and ethers, and has been studied for its potential applications in different fields.

Typical of phenolic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of the ether group can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack.
  • Nucleophilic Substitution: The ether bond may undergo nucleophilic substitution under specific conditions, allowing for the introduction of various functional groups.
  • Oxidation Reactions: Like many phenols, this compound can be oxidized to form quinones or other oxidation products, which may have different biological activities.

Research indicates that Phenol, 2-[(2-methyl-2-propenyl)oxy]- exhibits notable biological activities. It has been investigated for its potential antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems. Additionally, preliminary studies suggest that it may possess antimicrobial and anti-inflammatory effects, making it a candidate for further pharmacological research .

Several methods have been proposed for synthesizing Phenol, 2-[(2-methyl-2-propenyl)oxy]-:

  • Alkylation of Phenol: This method involves the reaction of phenol with 2-methyl-2-propenyl halides in the presence of a base to form the ether linkage.
  • Esterification Reactions: The compound can also be synthesized through esterification processes involving phenolic hydroxyl groups and suitable acylating agents.
  • Direct Ether Formation: Utilizing alkene metathesis or other coupling reactions can lead to the formation of this compound from simpler precursors.

These methods allow for the production of Phenol, 2-[(2-methyl-2-propenyl)oxy]- with varying degrees of yield and purity depending on the reaction conditions employed.

Phenol, 2-[(2-methyl-2-propenyl)oxy]- has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may be explored as an active ingredient in drug formulations.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products to enhance stability and efficacy.
  • Industrial Uses: As a chemical intermediate, it can be utilized in the synthesis of various organic compounds and polymers.

Interaction studies involving Phenol, 2-[(2-methyl-2-propenyl)oxy]- have focused on its compatibility with other substances in formulations. Research indicates that this compound can interact with both hydrophilic and lipophilic molecules due to its dual nature as a phenol and ether. These interactions are critical when considering its use in complex formulations such as drug delivery systems or cosmetic products .

Phenol, 2-[(2-methyl-2-propenyl)oxy]- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
PhenolSimple aromaticBasic structure without substituents
EugenolMethoxyphenolContains a methoxy group; known for flavoring
GuaiacolMethoxyphenolContains a methoxy group; used in cough syrups
VanillinAromatic aldehydeKnown for flavoring; has an aldehyde functional group

Uniqueness of Phenol, 2-[(2-methyl-2-propenyl)oxy]-:
This compound's unique feature lies in its specific ether linkage with a branched alkene group (the 2-methyl-2-propenyl), which potentially enhances its biological activity compared to simpler phenols or methoxyphenols. Its unique structure may confer distinct physical properties and reactivity profiles that are advantageous in various applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

UNII

1YA408W9MC

General Manufacturing Information

Phenol, 2-[(2-methyl-2-propen-1-yl)oxy]-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 11-21-2023

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